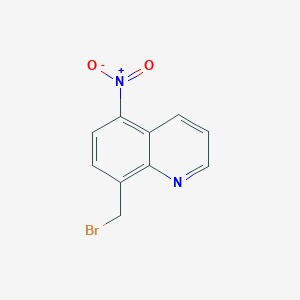

8-(Bromomethyl)-5-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZXAOBUMEYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522384 |

Source

|

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89159-94-4 |

Source

|

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Bromomethyl)-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 8-(bromomethyl)-5-nitroquinoline, a quinoline derivative with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive bromomethyl group, making it a valuable building block for introducing the 5-nitroquinoline scaffold into larger molecular architectures. This document offers a scientifically grounded, step-by-step protocol for its synthesis, beginning with the nitration of 8-methylquinoline and culminating in the selective bromination of the methyl group. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the final product, including spectroscopic and physical property analysis. This guide is intended to empower researchers with the practical knowledge necessary for the successful preparation and validation of this compound in a laboratory setting.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in drug discovery and materials science, with numerous derivatives exhibiting a wide array of biological activities and functional properties. The introduction of a nitro group, as seen in 5-nitroquinoline, can significantly modulate the electronic and steric properties of the molecule, often enhancing its bioactivity. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent, and other nitroquinoline derivatives have been investigated for their anticancer and antiparasitic properties.[1][2][3][4] The further incorporation of a reactive handle, such as a bromomethyl group, transforms the molecule into a versatile intermediate for the synthesis of more complex target structures. This compound, therefore, represents a key starting material for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Due to the lack of a specifically published protocol for the synthesis of this compound, this guide proposes a robust two-step synthetic pathway. This route is based on well-established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. The synthesis commences with the nitration of 8-methylquinoline to yield 8-methyl-5-nitroquinoline, followed by a selective radical bromination of the methyl group using N-bromosuccinimide (NBS).

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 8-Methylquinoline

The initial step involves the electrophilic nitration of 8-methylquinoline. The nitration of quinoline itself is known to produce a mixture of 5-nitro and 8-nitro isomers.[5] The directing effect of the methyl group at the 8-position is expected to favor nitration at the 5-position.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 8-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 8-methylquinoline in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The precipitate, 8-methyl-5-nitroquinoline, is then collected by filtration, washed with cold water, and dried.[6]

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Radical Bromination of 8-Methyl-5-nitroquinoline

The second step is the selective bromination of the methyl group at the 8-position. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, which proceeds via a free radical mechanism.[7][8][9][10] A radical initiator, such as azobisisobutyronitrile (AIBN), is typically required.

Experimental Protocol:

-

Dissolve 8-methyl-5-nitroquinoline in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reflux the mixture with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₇BrN₂O₂[11] |

| Molecular Weight | 267.08 g/mol [11] |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the bromomethyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.[12]

| Adduct | m/z (predicted) |

| [M+H]⁺ | 266.97638 |

| [M+Na]⁺ | 288.95832 |

(Data predicted by PubChem)[11]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3100-3000 |

| C=C and C=N stretch (quinoline ring) | ~1600-1450[13][14] |

| Asymmetric NO₂ stretch | ~1550-1500 |

| Symmetric NO₂ stretch | ~1350-1300 |

| C-Br stretch | ~700-600 |

Applications and Future Perspectives

This compound is a valuable intermediate for the synthesis of a wide range of derivatives. The reactive bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This opens up avenues for the development of novel compounds with potential applications in:

-

Drug Development: As a scaffold for the synthesis of new anticancer, antibacterial, and antiparasitic agents.

-

Materials Science: For the creation of novel dyes, sensors, and functional polymers.

-

Ligand Design: In the development of new chelating agents for metal ions.

Conclusion

This technical guide has outlined a detailed, albeit proposed, synthetic route for this compound and a comprehensive strategy for its characterization. By providing a clear, step-by-step protocol and highlighting the key analytical techniques for product validation, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this versatile building block will undoubtedly facilitate the discovery and development of new and innovative chemical entities.

References

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3286. [Link]

-

Brown, B. J., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027–1031. [Link]

-

Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1106. [Link]

-

Yıldırım, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Mary, Y. S., et al. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

-

Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds. [Link]

-

Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed. [Link]

-

PubChem. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Research and Markets. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methyl-5-nitroquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

-

Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Meteoritics & Planetary Science, 37(S7), A16. [Link]

-

ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

-

Szafert, S., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3169. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalkland.com [chemicalkland.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 6. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. suru-chem.com [suru-chem.com]

- 11. PubChemLite - this compound (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 14. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

Spectroscopic Signature of 8-(Bromomethyl)-5-nitroquinoline: A Technical Guide for Researchers

Introduction

8-(Bromomethyl)-5-nitroquinoline is a functionalized quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group at the 8-position offers a site for facile nucleophilic substitution, enabling the synthesis of a wide array of more complex molecules. Concurrently, the electron-withdrawing nitro group at the 5-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential biological activity. Given its utility, a thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural confirmation during synthesis and subsequent applications.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in established principles of spectroscopy and supported by comparative data from analogous quinoline derivatives.

Molecular Structure

The structural framework of this compound, with the IUPAC numbering convention for the quinoline ring, is presented below. This numbering is essential for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline core and the methylene protons of the bromomethyl substituent. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom will significantly influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.9 - 9.1 | dd | J = 4.2, 1.6 | Deshielded due to proximity to the electronegative nitrogen. |

| H-3 | ~7.5 - 7.7 | dd | J = 8.4, 4.2 | Coupled to both H-2 and H-4. |

| H-4 | ~8.5 - 8.7 | dd | J = 8.4, 1.6 | Influenced by the nitrogen and the peri-effect of the nitro group. |

| H-6 | ~7.7 - 7.9 | d | J = 8.4 | Ortho-coupled to H-7. |

| H-7 | ~7.0 - 7.2 | d | J = 8.4 | Shielded relative to other aromatic protons. |

| -CH₂Br | ~4.8 - 5.0 | s | - | Singlet for the methylene protons of the bromomethyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and reference the TMS signal to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 152 | Affected by the adjacent nitrogen. |

| C-3 | ~122 - 124 | Aromatic CH. |

| C-4 | ~135 - 137 | Aromatic CH. |

| C-4a | ~128 - 130 | Quaternary carbon at the ring junction. |

| C-5 | ~148 - 150 | Carbon bearing the nitro group, significantly deshielded. |

| C-6 | ~130 - 132 | Aromatic CH. |

| C-7 | ~123 - 125 | Aromatic CH. |

| C-8 | ~138 - 140 | Carbon bearing the bromomethyl group. |

| C-8a | ~140 - 142 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| -CH₂Br | ~30 - 33 | Aliphatic carbon attached to bromine. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data, with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Weak |

| ~1600, ~1500, ~1460 | C=C and C=N stretch (quinoline ring) | Medium-Strong |

| ~1530-1550 | Asymmetric NO₂ stretch | Strong |

| ~1340-1360 | Symmetric NO₂ stretch | Strong |

| ~1200-1250 | C-N stretch | Medium |

| ~600-700 | C-Br stretch | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a solid sample. This can be done by preparing a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Comments |

| 266/268 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 187 | [M - Br]⁺ | Loss of a bromine radical. |

| 171 | [M - NO₂ - H]⁺ | Loss of the nitro group and a hydrogen atom. |

| 141 | [M - Br - NO₂]⁺ | Loss of both the bromine and nitro groups. |

| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of substituents. |

Plausible Fragmentation Pathway

Caption: A simplified representation of a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) inlet can be used for an EI source.

-

Instrumentation: A mass spectrometer with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The sample is ionized in the source (typically at 70 eV for EI). The resulting ions are separated by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Conclusion

The predicted spectroscopic data presented in this guide serves as a valuable reference for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous compounds, it is imperative to confirm them with experimental data upon synthesis of the compound. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data for this and other novel quinoline derivatives.

References

-

Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

-

ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

-

Oktem, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

An Important Note on CAS Number 89159-94-4 for the Scientific Community

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific accuracy and integrity, we must begin this communication with a critical clarification regarding the topic of this intended guide: CAS number 89159-94-4 . Our comprehensive investigation into this identifier has revealed significant ambiguity and a lack of a definitive, authoritative assignment to a single chemical entity.

Initial inquiries associated this CAS number with two distinct molecules: 8-(Bromomethyl)-5-nitroquinoline and beta-(1->6)-Galactobiose . However, a thorough cross-referencing with authoritative chemical databases, including PubChem, has not substantiated a conclusive link for CAS number 89159-94-4 to either of these compounds.

Furthermore, established sources indicate different CAS numbers for related and proposed structures:

-

8-(Bromomethyl)quinoline is authoritatively assigned CAS number 7496-46-0 .

-

6-O-β-D-Galactopyranosyl-D-galactose , an alternative name for beta-(1->6)-Galactobiose, is assigned CAS number 5077-31-6 .

This discrepancy presents a fundamental challenge to the creation of an in-depth technical guide as requested. The bedrock of any scientific whitepaper is the unambiguous identification of its subject matter. Without a clear, universally recognized chemical structure corresponding to CAS number 89159-94-4, proceeding with a detailed analysis of properties, synthesis, and applications would be scientifically unsound and potentially misleading.

The integrity of research and development hinges on precise and verifiable information. Therefore, we have concluded that it would be a disservice to the scientific community to produce a guide on a topic with such a foundational ambiguity.

Until a definitive and authoritative assignment for CAS number 89159-94-4 is established within the global chemical registry, we are unable to provide the requested in-depth technical guide. We trust that this clarification is valuable in preventing potential confusion and supporting the rigor of your scientific endeavors.

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 8-(Bromomethyl)-5-nitroquinoline as a Potential Anticancer Agent

Introduction & Rationale

The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the development of therapeutics. Quinoline derivatives exhibit a vast spectrum of biological activities, including well-established roles as antimalarial, antibacterial, and anti-inflammatory agents.[1] In oncology, this scaffold is integral to several approved drugs and clinical candidates, which exert their effects through diverse mechanisms such as tyrosine kinase inhibition, DNA damage, and disruption of tubulin polymerization.[2][3] The versatility of the quinoline core allows for fine-tuning of its pharmacological properties through substitution, making it an attractive starting point for novel anticancer drug design.[4]

The Emergence of 8-(Bromomethyl)-5-nitroquinoline: A Novel Candidate

The design of this compound (8-BMNQ) is predicated on a rational, dual-functionality approach to chemotherapy. This molecule combines two key pharmacophoric elements:

-

The 5-Nitroquinoline Core: This moiety is structurally related to bioactive compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline is known to possess anticancer properties, which are attributed to its ability to chelate metal ions, generate reactive oxygen species (ROS), and induce programmed cell death.[5][6][7] The nitro group, in particular, can act as a source of nitrogen radicals and alter intracellular signaling.[5]

-

The 8-(Bromomethyl) Group: This functional group is a potent electrophile. Structurally analogous to a benzylic bromide, the bromomethyl group is highly reactive towards nucleophiles. In a biological context, the most prominent nucleophiles are the electron-rich centers within DNA bases, such as the N7 position of guanine. This makes the bromomethyl group a classic alkylating "warhead," capable of forming covalent bonds with DNA.

The rationale behind 8-BMNQ is to create a targeted DNA-damaging agent. The quinoline scaffold is hypothesized to guide the molecule to its primary target—nuclear DNA—and facilitate binding, while the reactive bromomethyl group executes the cytotoxic function by forming irreversible DNA adducts.

Core Hypothesis: A Dual-Action DNA Damaging Agent

We hypothesize that this compound functions as a dual-action genotoxic agent. The mechanism proceeds in a two-step manner: (1) Initial DNA Association: The planar 5-nitroquinoline ring system facilitates cellular uptake and subsequent non-covalent association with DNA, likely through intercalation between base pairs. (2) Irreversible Alkylation: Following this initial binding, the strategically positioned and highly reactive bromomethyl group forms a covalent adduct with a nucleophilic site on a nearby DNA base. This covalent lesion creates a significant steric block, disrupting critical cellular processes like DNA replication and transcription, ultimately leading to the activation of DNA damage response pathways and apoptotic cell death.

Physicochemical Properties and Synthetic Outline

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇BrN₂O₂

-

Key Features:

-

Planar Aromatic System: Facilitates π-π stacking interactions with DNA bases.

-

Nitro Group (-NO₂): An electron-withdrawing group that influences the electronic properties of the ring and has intrinsic bioactivity.

-

Bromomethyl Group (-CH₂Br): An electrophilic alkylating moiety, serving as the reactive center for covalent bond formation with DNA.

-

Proposed Synthetic Strategy

A plausible synthesis of 8-BMNQ would begin with 8-methylquinoline. The synthesis can be envisioned as a two-step process:

-

Nitration: The 8-methylquinoline precursor is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). This reaction preferentially installs a nitro group at the C5 position, yielding 8-methyl-5-nitroquinoline. The regioselectivity is governed by the directing effects of the quinoline nitrogen and the existing methyl group.

-

Benzylic Bromination: The methyl group of 8-methyl-5-nitroquinoline is then converted to a bromomethyl group. This is typically achieved using a radical initiator and a source of bromine, such as N-Bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under photochemical or thermal initiation. This selective bromination at the benzylic position yields the final product, this compound.

Proposed Core Mechanism of Action: DNA Damage Induction

The central tenet of 8-BMNQ's anticancer activity is its ability to inflict severe and irreparable DNA damage.

Step 1: DNA Intercalation and Binding

The initial interaction between 8-BMNQ and DNA is proposed to be non-covalent. The large, flat surface area of the quinoline ring system is ideal for intercalating between the stacked base pairs of the DNA double helix. This mode of binding is a well-documented mechanism for many quinoline-based compounds and other planar molecules.[8][9] This intercalation not only positions the molecule in close proximity to its target but can also cause localized distortions in the DNA structure, such as unwinding of the helix, which may prime the DNA for the subsequent alkylation step.

Step 2: Covalent Adduct Formation via Alkylation

Once intercalated, the highly electrophilic carbon of the bromomethyl group is perfectly positioned for a nucleophilic attack from an electron-rich atom on a DNA base. The N7 position of guanine is the most nucleophilic site in DNA and a common target for alkylating agents. The reaction proceeds via an S_N2 mechanism, where the N7 atom of guanine attacks the methylene carbon, displacing the bromide ion and forming a stable covalent bond. This results in a bulky 8-(quinolylmethyl)-guanine adduct. Such lesions are known to be highly mutagenic and cytotoxic.[10][11]

Consequence: Disruption of DNA Integrity and Function

The formation of these bulky covalent adducts has catastrophic consequences for the cell:

-

Replication Blockade: The adduct acts as a physical barrier, causing the DNA polymerase machinery to stall during replication. This can lead to the collapse of the replication fork and the formation of lethal double-strand breaks (DSBs).

-

Transcriptional Arrest: Similarly, RNA polymerase is blocked from transcribing genes downstream of the adduct, halting the production of essential proteins.

-

Activation of DNA Damage Response (DDR): The cell recognizes these lesions and stalled replication forks as critical damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR).

Cellular Response and Downstream Signaling Pathways

Activation of the DNA Damage Response (DDR) Pathway

The presence of 8-BMNQ-induced DNA adducts and subsequent double-strand breaks serves as a potent signal for the activation of the DDR pathway. This response is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2, in turn, phosphorylate targets like the tumor suppressor protein p53 and the phosphatase Cdc25, leading to cell cycle arrest.[12] This arrest provides the cell with an opportunity to repair the damage.

Diagram: The DNA Damage Response Pathway

Caption: A simplified diagram of the DNA Damage Response (DDR) pathway initiated by 8-BMNQ.

Induction of Apoptosis

If the DNA damage inflicted by 8-BMNQ is extensive and beyond the cell's repair capacity, the DDR signaling will shift from promoting survival to initiating programmed cell death, or apoptosis. An activated and stabilized p53 protein is a key executioner in this process. It functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, which systematically dismantles the cell. This is a common endpoint for many successful chemotherapeutic agents, including other quinoline derivatives.[2][13]

Potential for ROS Generation

In addition to direct DNA alkylation, the 5-nitroquinoline moiety of 8-BMNQ may contribute to cytotoxicity through the generation of reactive oxygen species (ROS). Nitroaromatic compounds can undergo enzymatic reduction in the cell to form nitro radical anions. These anions can then react with molecular oxygen to regenerate the parent compound while producing superoxide radicals. This redox cycling can lead to a state of oxidative stress, causing further damage to DNA, proteins, and lipids, thereby amplifying the compound's cytotoxic effect. This secondary mechanism is strongly supported by evidence from the related compound nitroxoline, whose anticancer activity is linked to increased ROS generation.[7]

Experimental Validation: A Self-Validating Protocol Suite

To validate the hypothesized mechanism of action, a logical and interconnected series of experiments is required. The results of each experiment should inform and corroborate the others, creating a self-validating system.

Objective 1: Confirming Direct DNA Interaction and Damage

The primary claim is that 8-BMNQ is a direct-acting DNA-damaging agent. This must be established before investigating downstream cellular effects.

-

Causality: Before committing to wet-lab experiments, molecular docking provides a computationally inexpensive way to assess the plausibility of 8-BMNQ binding to DNA. A favorable binding energy and specific interaction pattern would provide strong theoretical support for the intercalation hypothesis.[9][14]

-

Methodology:

-

Preparation of Structures: Obtain a high-resolution 3D structure of a B-DNA dodecamer (e.g., from the Protein Data Bank). Build the 3D structure of 8-BMNQ using chemical drawing software (e.g., ChemDraw) and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina). Define the entire DNA molecule as the search space to allow for an unbiased search for binding sites (intercalation, minor/major groove).

-

Analysis: Analyze the resulting poses. Identify the pose with the lowest binding energy (most favorable). Visualize the interactions (e.g., using PyMOL or Chimera) to determine if the quinoline ring is intercalated between base pairs and note its proximity to guanine residues.

-

-

Causality: This assay directly visualizes and quantifies DNA strand breaks in individual cells. A positive result provides definitive evidence that the compound causes genotoxicity. The alkaline conditions allow for the detection of both single and double-strand breaks.[15][16]

-

Methodology:

-

Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or HCT116) and treat with varying concentrations of 8-BMNQ (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 10 min).

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a specialized microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 30 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 30 minutes at 4°C.[16] DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the percentage of DNA in the tail and the tail moment. Increased values relative to the vehicle control indicate significant DNA damage.

-

Diagram: Experimental Workflow for Mechanism Validation

Caption: The interconnected workflow for validating the mechanism of action of 8-BMNQ.

Objective 2: Quantifying Cytotoxicity and Cellular Effects

Once direct DNA damage is confirmed, the next step is to quantify its effect on cell viability and determine the mode of cell death.

-

Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. It is the standard method for determining the dose-dependent cytotoxicity of a compound and calculating its IC50 (half-maximal inhibitory concentration) value.[17][18]

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 8-BMNQ (e.g., from 0.01 µM to 100 µM) for a set period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent into a colored formazan product.

-

Absorbance Reading: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO). Read the absorbance of each well on a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the absorbance values to the vehicle control to get the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

-

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| HCT116 | Colon Carcinoma | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HeLa | Cervical Carcinoma | [Experimental Value] |

Objective 3: Elucidating the Signaling Pathway

The final step is to confirm that the observed cytotoxicity is mediated by the hypothesized DDR and apoptotic pathways.

-

Causality: Western blotting allows for the detection of specific proteins and, crucially, their post-translational modifications (like phosphorylation), which indicate their activation state. Detecting an increase in key DDR and apoptosis markers following treatment provides direct molecular evidence for the activation of these pathways.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with 8-BMNQ at a concentration near the IC50 value for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins overnight. Key targets include:

-

DDR Markers: γH2AX (a marker for DSBs), phospho-ATM, phospho-Chk2, phospho-p53.

-

Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

-

Loading Control: β-actin or GAPDH.

-

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: An increase in the signal for the phosphorylated and cleaved proteins over time, relative to the loading control, confirms the activation of the DDR and apoptotic pathways.

-

Summary and Future Directions

This guide outlines a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. The core hypothesis posits that 8-BMNQ functions as a dual-action genotoxic agent, leveraging its quinoline scaffold for DNA association and its bromomethyl group for covalent alkylation. This action induces irreparable DNA damage, triggering the DDR pathway and ultimately leading to apoptotic cell death in cancer cells. The proposed experimental suite provides a robust, self-validating framework to rigorously test this hypothesis, from initial in silico modeling to detailed molecular pathway analysis.

Future directions should focus on expanding these findings:

-

Cell Cycle Analysis: Investigating the specific phase of the cell cycle at which 8-BMNQ induces arrest (hypothesized to be G2/M) using flow cytometry.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 8-BMNQ with modifications at various positions to identify the structural features critical for its activity.

-

Advanced Models: Validating the efficacy of 8-BMNQ in more complex, biologically relevant models, such as 3D tumor spheroids and eventually, in vivo preclinical animal models of cancer.

-

Repair Pathway Inhibition: Exploring synergistic effects by combining 8-BMNQ with inhibitors of DNA repair pathways (e.g., PARP inhibitors), which could potentiate its anticancer activity.

References

-

ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

PubMed. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]

-

MDPI. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

-

ResearchGate. (2025). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

-

SAGE Journals. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

-

ResearchGate. (2025). Chemistry of the 8-Nitroguanine DNA Lesion: Reactivity, Labelling and Repair. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

PubMed. (2018). Chemistry of the 8-Nitroguanine DNA Lesion: Reactivity, Labelling and Repair. Available at: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

-

MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Available at: [Link]

-

ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]

-

Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Available at: [Link]

-

VJHemOnc. (2022). DNA damage repair pathways and WEE1 as possible therapeutic targets in SCLC. Available at: [Link]

-

ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Available at: [Link]

Sources

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry of the 8-Nitroguanine DNA Lesion: Reactivity, Labelling and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell viability assays | Abcam [abcam.com]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 8-(Bromomethyl)-5-nitroquinoline: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Research

In the realm of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers and scientists working with novel compounds such as 8-(Bromomethyl)-5-nitroquinoline, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability as a drug candidate. Solubility dictates the feasibility of formulation, impacts bioavailability, and influences the design of toxicological and pharmacological studies. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical predictions and practical, field-proven methodologies for its empirical determination.

I. Physicochemical Properties and Predicted Solubility of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility.[1] The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[2] To this end, a structural analysis of this compound is essential.

Molecular Structure:

-

Quinoline Core: A bicyclic aromatic heterocycle, which is generally soluble in many organic solvents.[3]

-

Nitro Group (-NO2): A strongly electron-withdrawing and polar group. Nitroaromatic compounds are often soluble in polar organic solvents.[4][5]

-

Bromomethyl Group (-CH2Br): This group adds to the molecular weight and can influence solubility. Brominated heterocyclic compounds' solubility is solvent-dependent.[6]

The combination of a large aromatic system with polar functional groups suggests that this compound will likely exhibit a range of solubilities in common organic solvents. The presence of the polar nitro group would suggest good solubility in polar aprotic and some polar protic solvents. Conversely, the large, relatively nonpolar quinoline backbone may allow for some solubility in less polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effective at solvating polar and aromatic compounds. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used for nitroaromatic compounds.[5] | |

| Acetone | Moderate to High | A moderately polar solvent capable of dissolving many organic compounds.[5] | |

| Polar Protic | Methanol | Moderate | The polar -OH group can interact with the nitro group, but the large aromatic structure may limit high solubility.[5] |

| Ethanol | Moderate | Similar to methanol, with a slightly larger nonpolar component.[5] | |

| Isopropanol | Low to Moderate | Increased nonpolar character compared to methanol and ethanol. | |

| Nonpolar | Dichloromethane (DCM) | Moderate | A good solvent for many organic compounds, may dissolve the quinoline structure. |

| Toluene | Low | The nonpolar nature of toluene may not effectively solvate the polar nitro group. | |

| Hexane | Very Low | Unlikely to be a good solvent due to the significant polarity of the nitro group.[7] |

II. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are useful, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.[8][9]

A. The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data in line with Good Laboratory Practice (GLP) principles.[10][11]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.[12]

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 18-24 hours is typically recommended.[9]

-

Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.45 µm syringe filter that has been pre-rinsed with the same solvent to minimize adsorption losses.

-

Dilution: If necessary, dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[13]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

III. Quantitative Analysis of Dissolved Solute

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. UV-Visible spectrophotometry is a straightforward and widely accessible method for this purpose, particularly for aromatic compounds that absorb light in the UV-Vis range.[14][15][16]

A. Quantification by UV-Vis Spectrophotometry: A Step-by-Step Protocol

This protocol relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength at which the compound exhibits maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

-

Measurement of Standards: Measure the absorbance of each standard solution at the determined λmax.

-

Generation of Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is desirable.

-

Measurement of Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted filtrate. Remember to account for the dilution factor to determine the final solubility.

Caption: Workflow for Quantification using UV-Vis Spectrophotometry.

B. High-Performance Liquid Chromatography (HPLC) as an Alternative

For compounds with low UV absorbance or in cases where higher sensitivity and selectivity are required, HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice.[13][17] An HPLC method would involve creating a similar calibration curve by injecting known concentrations of the compound and then analyzing the filtered sample to determine its concentration.[18] HPLC offers the advantage of separating the compound of interest from any potential impurities or degradation products, thus providing a more accurate measurement.[13]

IV. Data Analysis and Reporting

The final step is to calculate and report the solubility of this compound in each solvent. The solubility is typically expressed in units of mg/mL or mol/L.

Calculation:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | 25 | ||

| Acetonitrile | 25 | ||

| Methanol | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| ... (add other solvents) |

V. Conclusion

References

-

Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., Bohinski, T., Bulger, D., Federici, M., Hale, J., Mancinelli, J., Mirza, K., Moritz, M., Rein, D., Tchakounte, C., & Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 44(3), 1000–1005. [Link]

-

Uslu, B., & Özden, T. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. FABAD Journal of Pharmaceutical Sciences, 35(2), 57-62. [Link]

-

Van Hulle, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2132. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Santhi, P. B., & Singh, D. K. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(5), 110-113. [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science and Technology, 12(4). [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

World Health Organization. (2009). Handbook: Good laboratory practice (GLP). [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Patel, R. P., Patel, M. P., & Patel, R. G. (2013). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Letters in Organic Chemistry, 10(1), 58-62. [Link]

-

Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Pop, F., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Chemistry Proceedings, 8(1), 93. [Link]

-

Kyu, P., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Applied Sciences, 12(15), 7815. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

- JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound. (2009).

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 16-21. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

Cravotto, G., & Cintas, P. (2007). Sustainable bromination of organic compounds: A critical review. Chemical Society Reviews, 36(5), 829-845. [Link]

-

ChemProf. (2017, May 9). Qual Lab Solubility Testing [Video]. YouTube. [Link]

-

Wikipedia. (2024). TNT. [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 36-42. [Link]

-

Ionescu, D. M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(1), 180. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. TNT - Wikipedia [en.wikipedia.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound - Google Patents [patents.google.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. proto.ufsc.br [proto.ufsc.br]

- 11. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. eu-opensci.org [eu-opensci.org]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Synthesis of Bromo-Nitroquinoline Derivatives

Foreword: The Strategic Importance of Bromo-Nitroquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic introduction of bromo and nitro functionalities onto this privileged core dramatically expands its synthetic utility and pharmacological potential. Bromo-nitroquinoline derivatives are not merely endpoints; they are pivotal intermediates, meticulously designed for further elaboration. The electron-withdrawing nature of the nitro group, for instance, can activate a neighboring bromo substituent towards nucleophilic aromatic substitution (SNAr), opening a gateway to a diverse array of amino, alkoxy, and other functionalized quinolines.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic strategies for preparing bromo-nitroquinoline derivatives, focusing on the underlying chemical principles, practical experimental protocols, and the causal logic behind methodological choices.

Core Principles: Understanding Electrophilic Aromatic Substitution on the Quinoline Nucleus

The synthesis of bromo-nitroquinoline derivatives is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a nuanced reactivity profile.

Under the strongly acidic conditions typical for nitration and bromination, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack to an even greater extent than the already electron-deficient pyridine. Consequently, electrophilic substitution overwhelmingly favors the benzenoid ring.

The primary sites of substitution on the benzenoid ring are positions 5 and 8, followed by positions 6 and 7. The precise regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of any pre-existing substituents on the ring.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Caption: General reactivity order for electrophilic substitution on the quinoline ring.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of bromo-nitroquinolines can be approached via two primary strategic pathways:

-

Strategy A: Nitration of a Bromoquinoline Precursor

-

Strategy B: Bromination of a Nitroquinoline Precursor

The choice between these strategies is often dictated by the availability of starting materials, the desired final substitution pattern, and the directing effects of the substituents.

Strategy A: Nitration of Bromoquinolines

This is a widely employed and effective method for accessing bromo-nitroquinolines. The bromine atom is a deactivating but ortho-, para- directing substituent. This directing effect, in concert with the inherent reactivity of the quinoline nucleus, provides a powerful tool for controlling the position of the incoming nitro group.

A common and illustrative example is the nitration of 6-bromoquinoline. The bromine at position 6 directs the incoming electrophile (the nitronium ion, NO2+) to its ortho positions (5 and 7). Given the higher intrinsic reactivity of the 5-position, the primary product is 6-bromo-5-nitroquinoline.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

-

Dissolution: Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid, and cool the solution to -5 °C using a salt-ice bath.

-

Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid (1.5 mL) and concentrated nitric acid (1.5 mL), and cool this mixture to -5 °C.

-

Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the internal temperature does not exceed 0 °C.

-

Reaction Monitoring: The reaction is typically complete after one hour, indicated by a color change from dark brown to dark yellow.

-

Work-up: Pour the reaction mixture over approximately 20 g of crushed ice. Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).

-

Neutralization and Drying: Neutralize the combined organic phases with a 10% aqueous sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent in vacuo to yield the product, typically as yellow-colored needle crystals in quantitative yield.[3]

The nitration of 6,8-dibromoquinoline provides a clear example of how steric and electronic factors combine to afford a single, well-defined product. The positions ortho to the C6-Br are C5 and C7. The position ortho to the C8-Br is C7. The C5 position is electronically activated by both bromine atoms (as a para and ortho position, respectively) and is sterically accessible. Computational studies have suggested that steric compression at the C-7 position, due to the proximity of the two bromine atoms, makes the C-5 position more accessible for nitration.[2]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline [2]

-

Dissolution: Dissolve 6,8-dibromoquinoline (1.00 g, 3.484 mmol) in 10 mL of concentrated sulfuric acid and cool to -5 °C in a salt-ice bath.

-

Nitrating Agent: Prepare a solution of 50% nitric acid in 20 mL of sulfuric acid.

-

Addition: Slowly add the nitrating solution to the stirred 6,8-dibromoquinoline solution at -5 °C.

-

Reaction: Stir the mixture for 1 hour in the ice bath, then allow it to warm to room temperature.

-

Quenching: Pour the resulting red solution onto 50 g of crushed ice.

-

Extraction: After the ice melts, extract the mixture with CH2Cl2 (3 x 40 mL).

-

Work-up: Neutralize the combined organic phases with 10% aqueous NaHCO3 solution and dry over Na2SO4.

-

Isolation: Evaporate the solvent under vacuum to obtain yellow, needle-shaped crystals of 6,8-dibromo-5-nitroquinoline (yield: 96%).[2]

Strategy B: Bromination of Nitroquinolines

This approach involves introducing a bromine atom into a pre-existing nitroquinoline. The nitro group is a strongly deactivating and meta- directing substituent. This presents both challenges and opportunities for regiocontrol.

The bromination of 8-nitroquinoline can lead to a mixture of products. The nitro group at position 8 will direct incoming electrophiles to the 5 and 7 positions. The reaction of 8-nitroquinoline with bromine can result in the formation of 5,7-dibromo-8-aminoquinoline after a subsequent reduction step, indicating that bromination occurs at the 5 and 7 positions.[1]

Experimental Protocol: Bromination of 8-Aminoquinoline (derived from 8-Nitroquinoline) [1]

Note: This protocol starts with 8-aminoquinoline, which is readily prepared by the reduction of 8-nitroquinoline.

-

Dissolution: Dissolve 8-aminoquinoline (100 mg, 0.7 mmol) in 2 mL of distilled CH2Cl2.

-

Brominating Agent: Prepare a solution of bromine (0.222 mg, 1.42 mmol, 2.1 eq) in CHCl3.

-

Addition: Add the bromine solution dropwise to the 8-aminoquinoline solution over 10 minutes at room temperature in the dark.

-

Reaction: Stir the reaction for 17 hours, or until the bromine color has dissipated.

-

Work-up: Wash the organic layer with 5% NaHCO3 solution (3 x 20 mL) and dry over Na2SO4.

-

Purification: After solvent evaporation, purify the crude material by column chromatography on alumina (eluent: EtOAc/hexane, 1:6) to yield 5,7-dibromo-8-aminoquinoline (99% yield).[1]

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A: Nitration of Bromoquinoline | Strategy B: Bromination of Nitroquinoline |

| Regiocontrol | Generally predictable based on the ortho-, para- directing effect of bromine. Often leads to a major, easily isolable product. | Can be more complex due to the strong deactivating and meta- directing nature of the nitro group. May lead to mixtures of isomers. |

| Reaction Conditions | Typically requires strong mixed acids (H2SO4/HNO3) and careful temperature control to prevent over-nitration. | Can be achieved with molecular bromine or N-bromosuccinimide (NBS). Reaction conditions can be modulated to influence selectivity. |

| Substrate Reactivity | Bromoquinolines are deactivated but still reactive enough for nitration. | Nitroquinolines are strongly deactivated, often requiring more forcing conditions for bromination. |

| Strategic Advantage | Excellent for preparing precursors for SNAr reactions, as the nitro group activates the adjacent bromo substituent. | Useful if the desired bromo-nitroquinoline isomer is not easily accessible via nitration of the corresponding bromoquinoline. |

Foundational Synthesis: The Skraup Reaction

The quinoline core itself is often constructed using classic named reactions. The Skraup synthesis is a robust and widely used method for preparing quinolines from anilines. A general understanding of this foundational reaction is essential for any chemist working in this area.

Diagram: The Skraup Synthesis of Quinoline

Caption: Workflow for the Skraup synthesis of quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline [4][5]

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions, including a blast shield and in a well-ventilated fume hood.

-

Reactant Mixture: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene, though arsenic pentoxide has also been used). The addition of ferrous sulfate can help to moderate the reaction.[5]

-

Heating: Heat the mixture carefully. The reaction is often initiated by gentle heating, after which the exothermic nature of the reaction takes over. Careful temperature control is crucial to prevent the reaction from becoming violent.

-

Reaction Completion: After the initial vigorous reaction subsides, continue heating to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and dilute with water. Neutralize the excess acid with a base (e.g., sodium hydroxide).

-

Purification: The quinoline product is typically isolated by steam distillation, followed by extraction and fractional distillation.

Conclusion and Future Outlook

The synthesis of bromo-nitroquinoline derivatives is a mature yet continually evolving field. The strategic choice between nitrating a bromoquinoline or brominating a nitroquinoline allows for access to a wide range of substitution patterns. These compounds are of paramount importance as versatile intermediates in the synthesis of novel therapeutic agents. Future research will likely focus on the development of more selective, efficient, and environmentally benign synthetic methods, as well as the exploration of the pharmacological potential of the ever-expanding library of bromo-nitroquinoline derivatives.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Available at: [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]

-

Rey, M., et al. (2004). Synthese einiger 8‐substituierter 2‐Methyl‐1,2,3,4‐tetrahydroisochinoline. Helvetica Chimica Acta. Available at: [Link]

-